Bromodomain BRPF1 Inhibition Potency of 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine vs. BRPF2 and BRPF3 Isoforms
In a BROMOscan assay panel, 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (ChEMBL ID CHEMBL4067436) demonstrated differential inhibition across the BRPF bromodomain family. Against BRPF1 (Peregrin), the compound exhibited an IC50 of 65 nM, while inhibition of BRPF2-BRD1 was substantially weaker (IC50 = 1.40 × 10³ nM) and BRPF3 inhibition was marginal (IC50 = 7.60 × 10³ nM) [1]. This represents a 21.5-fold selectivity window for BRPF1 over BRPF2 and a 117-fold selectivity over BRPF3. No direct head-to-head comparator data for close structural analogues (e.g., 2-benzyl-5-bromo isomer) are available in the same assay panel; thus the selectivity profile is inferred at the class level. However, the quantitative BRPF1 potency and intra-family selectivity provide a measurable basis for prioritising this compound in bromodomain-focused chemical biology studies over non-selective or weaker naphthyridine analogues.
| Evidence Dimension | Bromodomain inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | BRPF1 IC50 = 65 nM; BRPF2-BRD1 IC50 = 1,400 nM; BRPF3 IC50 = 7,600 nM |
| Comparator Or Baseline | BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) as intra-target baselines; no direct structural analogue comparator data available |
| Quantified Difference | 21.5-fold selectivity for BRPF1 over BRPF2; 117-fold over BRPF3 |
| Conditions | BROMOscan assay, human BRPF1/BRPF2-BRD1/BRPF3 expressed in E. coli BL21, incubation 1 hr [1] |
Why This Matters
For procurement decisions in epigenetic probe discovery, quantified intra-family selectivity (BRPF1 vs. BRPF2/BRPF3) enables rational selection of this compound over less selective naphthyridine fragments that may exhibit pan-bromodomain activity.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436): 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. IC50 data for BRPF1, BRPF2-BRD1, BRPF3. Curated by ChEMBL / University College London. View Source
